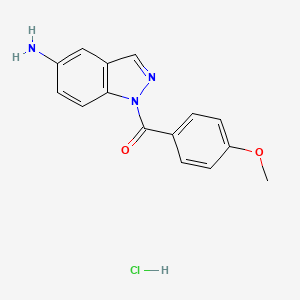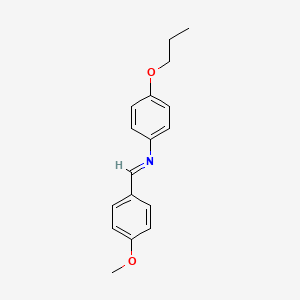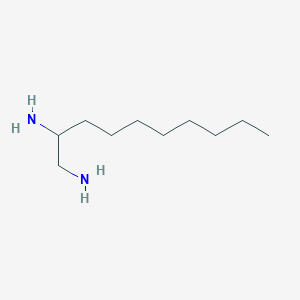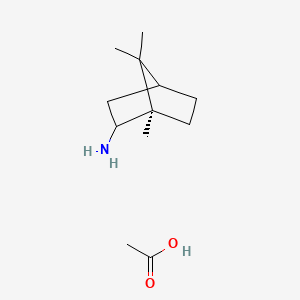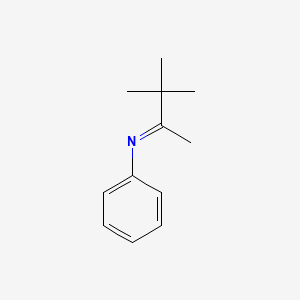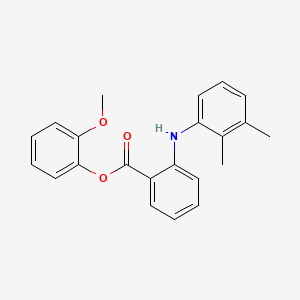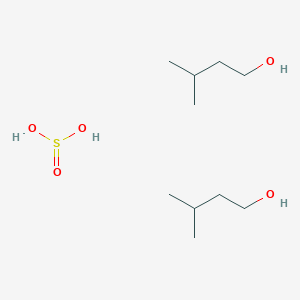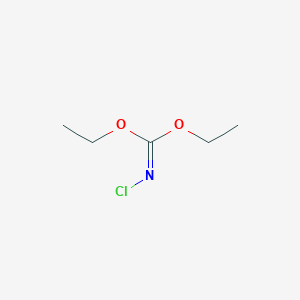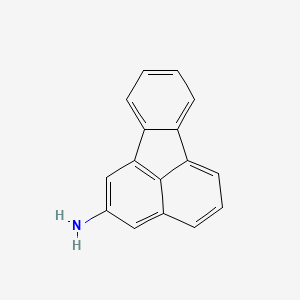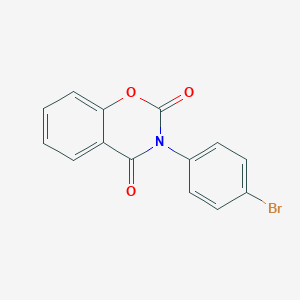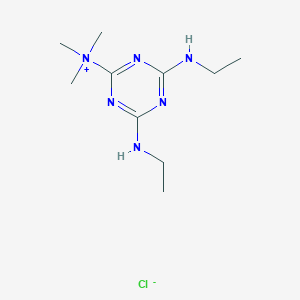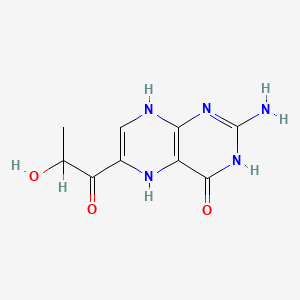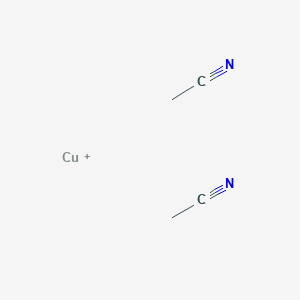
Acetonitrile;copper(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile;copper(1+) is a coordination complex where acetonitrile molecules are coordinated to a copper ion in the +1 oxidation state. This compound is known for its stability and versatility in various chemical reactions. It is widely used in organic synthesis and as a catalyst in various industrial processes.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing acetonitrile;copper(1+) involves the direct interaction of copper(I) oxide with acetonitrile in the presence of an acid. This method is straightforward and efficient .
- Another method involves the comproportionation of copper(II) salts with copper powder in refluxing acetonitrile. This approach is also widely used and has been optimized for better yields and efficiency .
Industrial Production Methods:
- Industrially, acetonitrile;copper(1+) is produced using environmentally friendly one-pot methods that minimize the use of toxic organic reagents. These methods often use water as a solvent and aim to reduce the environmental impact of the synthesis process .
Types of Reactions:
Oxidation: Acetonitrile;copper(1+) can undergo oxidation reactions, where the copper ion is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: This compound can undergo substitution reactions where the acetonitrile ligands are replaced by other ligands.
Common Reagents and Conditions:
- Common reagents used in these reactions include acids, bases, and other coordinating ligands. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(II) complexes, while substitution reactions may yield new coordination complexes with different ligands .
Scientific Research Applications
Acetonitrile;copper(1+) has a wide range of applications in scientific research:
Biology: The compound is used in biochemical studies to understand the role of copper in biological systems.
Mechanism of Action
The mechanism of action of acetonitrile;copper(1+) involves the coordination of acetonitrile molecules to the copper ion, which stabilizes the complex and allows it to participate in various chemical reactions. The copper ion can act as a Lewis acid, facilitating the activation of substrates and promoting catalytic reactions. The specific molecular targets and pathways involved depend on the particular reaction and conditions used .
Comparison with Similar Compounds
Tetrakis(acetonitrile)copper(I) hexafluorophosphate: This compound is similar in structure and reactivity to acetonitrile;copper(1+), but with different counterions.
Copper(II) sulfate pentahydrate: While not a direct analog, this compound also involves copper ions and is used in various chemical and industrial applications.
Uniqueness:
- Acetonitrile;copper(1+) is unique in its ability to stabilize the copper(I) ion and facilitate a wide range of catalytic reactions. Its versatility and stability make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
22418-38-8 |
|---|---|
Molecular Formula |
C4H6CuN2+ |
Molecular Weight |
145.65 g/mol |
IUPAC Name |
acetonitrile;copper(1+) |
InChI |
InChI=1S/2C2H3N.Cu/c2*1-2-3;/h2*1H3;/q;;+1 |
InChI Key |
BYDFLCUGTTXRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


